REACTION_SMILES
|
[CH2:5]([CH3:6])[O:7][c:8]1[c:9]([F:17])[c:10]([F:16])[c:11]([CH2:12][OH:13])[cH:14][cH:15]1.[CH3:1][C:2]([CH3:3])=[O:4].[O:18]=[Cr:19][O:20][Cr:21]=[O:22].[OH2:23]>>[OH:4][C:12]([c:11]1[c:10]([F:16])[c:9]([F:17])[c:8]([O:7][CH2:5][CH3:6])[cH:15][cH:14]1)=[O:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOc1ccc(CO)c(F)c1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Cr]O[Cr]=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOc1ccc(C(=O)O)c(F)c1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |